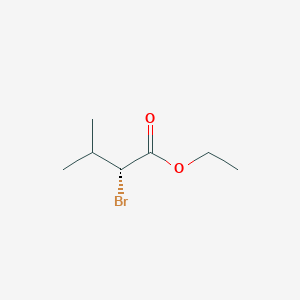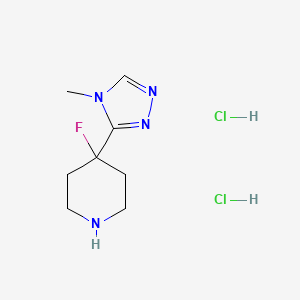
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is a complex organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the reaction of piperidine with pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(Pyrrolidine-1-carbonyl)piperidine-1-carboxylic acid.
Reduction: 3-(Pyrrolidine-1-carbonyl)piperidine-1-methanol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学的研究の応用
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the design and synthesis of drug candidates targeting various diseases, including neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, derivatives of this compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are known for their biological activities.
Piperidine-1-carboxamides: These compounds feature a piperidine ring and are used in various medicinal applications.
Uniqueness
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities. The compound’s ability to undergo various chemical reactions further enhances its utility in synthetic organic chemistry.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-(pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H18N2O2/c14-9-12-5-3-4-10(8-12)11(15)13-6-1-2-7-13/h9-10H,1-8H2 |
InChIキー |
SWYFKHOGISTEJU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)








